1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole
Description
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole is a synthetic imidazole derivative characterized by a 2,4-dichlorophenyl ring substituted at position 5 with a benzyloxy group and a methylsulfanyl (-SCH₃) group at position 2 of the imidazole core. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler imidazole derivatives, which may enhance membrane permeability and antifungal activity . The compound belongs to a class of azoles known for targeting fungal cytochrome P450 enzymes and disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-2-methylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-23-17-20-7-8-21(17)15-10-16(14(19)9-13(15)18)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZNUSFRBRQQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom or other substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy or dichlorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of imidazole compounds often exhibit significant antibacterial effects. For instance, benzimidazole derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of imidazole derivatives. For example, certain compounds have demonstrated significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. In vitro studies have shown that specific derivatives can reduce edema and inflammation markers effectively compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The imidazole scaffold has been explored for its anticancer properties as well. Compounds with this structure have been synthesized and tested for their ability to inhibit cancer cell proliferation in various cancer types. For instance, certain derivatives have been found to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
Case Studies
- Benzimidazole Derivatives Against Cancer
- Inhibition of Viral Infections
Mechanism of Action
The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The benzyloxy and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, while the methylsulfanyl group can participate in redox reactions, further modulating its activity .
Comparison with Similar Compounds
Key Observations :
- Benzyloxy vs.
- Methylsulfanyl vs. Nitrate Salts (Fenticonazole) : The methylsulfanyl group may improve metabolic stability compared to nitrate salts, which often enhance water solubility but require activation .
Physicochemical Properties
*Estimated using fragment-based calculations.
Critical Notes:
Biological Activity
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole, with the CAS number 338967-14-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H14Cl2N2OS
- Molecular Weight : 365.3 g/mol
- Purity : Minimum 95%
- Storage : Recommended in a cool, dry place
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including the compound . Jain et al. conducted a comprehensive evaluation of various imidazole derivatives against common bacterial strains using the cylinder wells diffusion method.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) |
|---|---|---|---|
| 5a | 15 | 19 | 21 |
| 5b | 11 | 9 | 19 |
| 5c | 20 | 22 | 22 |
| Streptomycin (Control) | 28 | 32 | 31 |
The results indicated that certain derivatives exhibited substantial zones of inhibition, suggesting promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of imidazole compounds has been extensively studied. A notable study evaluated the cytotoxic effects of various imidazole derivatives on different cancer cell lines, including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast).
Table 2: Cytotoxicity of Imidazole Derivatives
| Compound | IC50 (μM) - HCT-116 | IC50 (μM) - HepG2 | IC50 (μM) - MCF-7 |
|---|---|---|---|
| Compound A | 7.82 | 8.45 | 9.10 |
| Compound B | 10.21 | 12.34 | 11.56 |
The study found that certain derivatives induced significant cell cycle arrest and apoptosis in HepG2 cells, with increased expression of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:
- Antibacterial Mechanism : The imidazole ring may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
-
Anticancer Mechanism :
- Induction of apoptosis through the mitochondrial pathway.
- Cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
Case Studies
A case study evaluated the effects of this compound on HepG2 cells, revealing that treatment led to a significant increase in early and late apoptotic cells as assessed by flow cytometry.
Findings:
- The percentage of cells in the G0-G1 phase increased significantly post-treatment.
- Apoptotic markers were upregulated, indicating a robust pro-apoptotic effect.
Q & A
Basic: What are the common synthetic routes for 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or substitution reactions. A representative method involves:
- Step 1: Reacting a benzyloxy-substituted dichlorophenyl precursor with methylsulfanyl-imidazole intermediates under reflux in anhydrous conditions (e.g., glacial acetic acid or toluene) .
- Step 2: Using catalysts like ammonium acetate or bases (e.g., triethylamine) to neutralize byproducts and enhance nucleophilic substitution .
- Critical Parameters:
- Yield Optimization: Yields range from 40–75%, with impurities reduced via recrystallization (methanol/water) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- IR Spectroscopy: Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- NMR Analysis:
- Mass Spectrometry (HRMS): Validates molecular weight (theoretical MW: 381.26 g/mol) and detects fragmentation patterns .
- Elemental Analysis: Matches calculated C, H, N, S, and Cl percentages to confirm purity (>95%) .
Advanced: How can computational methods predict the biological targets of this imidazole derivative?
Methodological Answer:
- Molecular Docking:
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
- Validation: Compare computational results with experimental IC₅₀ values (e.g., antifungal activity against Candida albicans: MIC ~8 µg/mL) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays: Use CLSI/M38-A2 guidelines for antifungal testing to minimize protocol divergence .
- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects of byproducts .
- Meta-Analysis: Pool data from multiple studies (e.g., logP values, MIC ranges) to identify trends obscured by outliers .
Advanced: How does the benzyloxy group affect the compound’s antifungal efficacy compared to other substituents?
Methodological Answer:
- Comparative Studies: Replace the benzyloxy group with methoxy, chloro, or nitro substituents and test against Aspergillus fumigatus .
- Mechanistic Insight: The benzyloxy group’s lipophilicity (logP increased by ~1.2) improves fungal cell wall interaction, confirmed via surface plasmon resonance .
Advanced: What are the environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for cleavage of the benzyloxy group (half-life ~48 hours) .
- Biodegradation: Incubate with Pseudomonas spp. soil isolates; observe sulfoxidation of methylsulfanyl to sulfonic acid derivatives over 14 days .
- Hydrolysis: Under acidic conditions (pH 3), the imidazole ring undergoes partial hydrolysis (20% degradation in 72 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
